Actinomycin d, 2-deamino-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

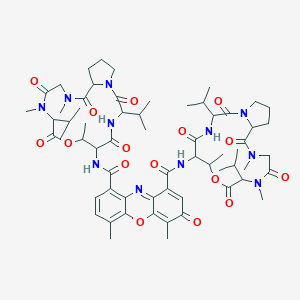

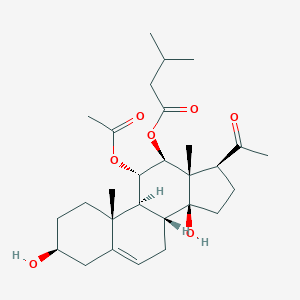

Actinomycin D, 2-deamino-, also known as Dactinomycin, is a naturally occurring antibiotic that is derived from Streptomyces parvulus. It is a potent antineoplastic agent that has been widely used in the treatment of various types of cancer, including Wilms tumor, rhabdomyosarcoma, and Ewing's sarcoma. Actinomycin D is a DNA intercalating agent that binds to the double helix of DNA, thereby inhibiting the transcription process and preventing the synthesis of RNA.

Mechanism of Action

Actinomycin D binds to the double helix of DNA, thereby inhibiting the transcription process. It intercalates between the base pairs of DNA and causes a distortion in the helix structure, which prevents the RNA polymerase from synthesizing RNA. Actinomycin D has a preference for GC-rich DNA sequences, and it binds to the minor groove of the DNA helix.

Biochemical and Physiological Effects:

Actinomycin D has a number of biochemical and physiological effects. It inhibits the synthesis of RNA, which leads to a decrease in protein synthesis. Actinomycin D also induces apoptosis, or programmed cell death, in cancer cells. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. Actinomycin D can also cause DNA damage and chromosomal abnormalities.

Advantages and Limitations for Lab Experiments

Actinomycin D has several advantages as a research tool. It is a potent inhibitor of transcription, which makes it useful for studying the regulation of gene expression. It has also been used to investigate the structure and function of RNA molecules. However, Actinomycin D has some limitations as well. It is toxic to cells at high concentrations, and it can cause DNA damage and chromosomal abnormalities. It has a narrow therapeutic index, which means that the therapeutic dose is close to the toxic dose.

Future Directions

There are several future directions for research on Actinomycin D. One area of research is the development of new analogs of Actinomycin D that have improved pharmacological properties. Another area of research is the identification of new targets for Actinomycin D, such as non-coding RNA molecules. Actinomycin D has also been investigated for its potential use in combination therapy with other anticancer agents. Finally, Actinomycin D has been studied for its potential use in gene therapy, where it could be used to selectively inhibit the expression of disease-causing genes.

Conclusion:

Actinomycin D is a potent antineoplastic agent that has been widely used in the treatment of various types of cancer. It is also a valuable research tool in molecular biology and biochemistry. Actinomycin D inhibits the transcription process by binding to the double helix of DNA. It has a number of biochemical and physiological effects, including the inhibition of protein synthesis and the induction of apoptosis. Actinomycin D has some advantages as a research tool, but it also has some limitations. There are several future directions for research on Actinomycin D, including the development of new analogs, the identification of new targets, and the investigation of its potential use in gene therapy.

Synthesis Methods

Actinomycin D is produced by fermentation of Streptomyces parvulus. The isolation and purification of Actinomycin D involves a series of chromatographic techniques, including ion exchange, gel filtration, and reverse-phase chromatography. The yield of Actinomycin D is typically low, and the purification process is time-consuming and labor-intensive.

Scientific Research Applications

Actinomycin D has been extensively studied for its antitumor activity, and it has been used in the treatment of various types of cancer. In addition to its clinical application, Actinomycin D has also been used as a research tool in molecular biology and biochemistry. It has been used to study the transcription process, RNA synthesis, and DNA-protein interactions. Actinomycin D has been used to investigate the role of specific genes in the regulation of cell growth and differentiation.

properties

CAS RN |

10118-32-8 |

|---|---|

Product Name |

Actinomycin d, 2-deamino- |

Molecular Formula |

C62H85N11O16 |

Molecular Weight |

1240.4 g/mol |

IUPAC Name |

4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H85N11O16/c1-28(2)43-59(83)72-23-17-19-38(72)57(81)68(13)26-41(75)70(15)49(30(5)6)61(85)87-34(11)45(55(79)64-43)66-53(77)36-22-21-32(9)51-47(36)63-48-37(25-40(74)33(10)52(48)89-51)54(78)67-46-35(12)88-62(86)50(31(7)8)71(16)42(76)27-69(14)58(82)39-20-18-24-73(39)60(84)44(29(3)4)65-56(46)80/h21-22,25,28-31,34-35,38-39,43-46,49-50H,17-20,23-24,26-27H2,1-16H3,(H,64,79)(H,65,80)(H,66,77)(H,67,78) |

InChI Key |

ZOWMRHVAQGTFTG-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C |

Other CAS RN |

10118-32-8 |

synonyms |

2-Deaminoactinomycin D |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)

![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)

![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)